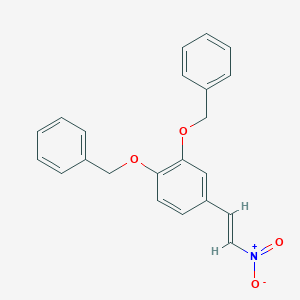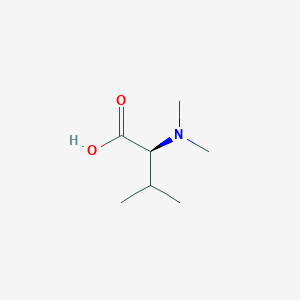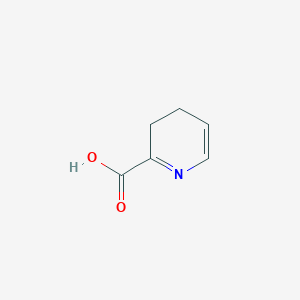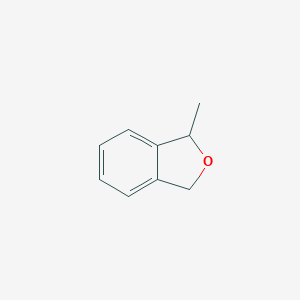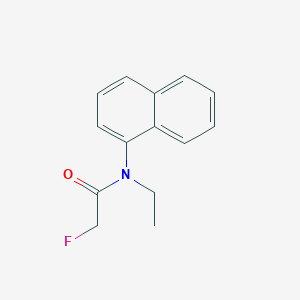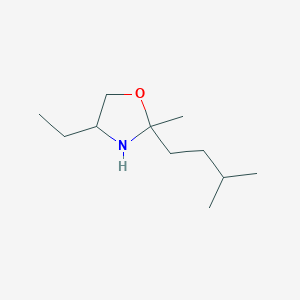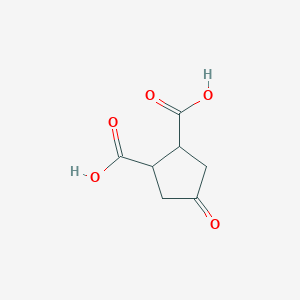
4-氧代环戊烷-1,2-二羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Oxocyclopentane-1,2-dicarboxylic acid (4-OCPD) is an organic compound of the cyclopentane family that has been used in a variety of scientific research applications. 4-OCPD has been studied for its potential as a synthetic intermediate, for its biochemical and physiological effects, and for its potential as a lab experiment reagent.
科学研究应用
合成药物和抗生素
4-氧代环戊烷-1,2-二羧酸已被用于合成各种药物化合物。例如,本田等人(1981年)展示了其在布雷菲地酮A的立体选择性合成中的应用,这是一种大环内酯抗生素(本田等人,1981年)。此外,罗森奎斯特等人(1994年)描述了其在制备碳环2',3'-二去氧-2'-C-羟甲基核苷类化合物中的应用,这些化合物是HIV的潜在抑制剂(Rosenquist et al., 1994)。
大气化学和环境研究
在环境科学中,包括4-氧代环戊烷-1,2-二羧酸衍生物在内的低分子量二羧酸已被研究其在城市气溶胶中的存在和分布。川村和生岛(1993年)分析了这些化合物在东京的大气中的含量,强调了它们在大气化学中的重要性(Kawamura & Ikushima, 1993)。
化学合成和分析化学
4-氧代环戊烷-1,2-二羧酸已成为合成各种化学结构的关键中间体。Bolt(1951年)报告了其在制备1,2-环戊烷-2,5-二甲基癸酮-6-丙酸-5衍生物中的作用,这对于类固醇类似物的研究非常重要(Bolt,1951年)。此外,Kanawati等人(2008年)利用三重四极杆和飞行时间分析仪混合系统在气相中表征了4-氧代戊酸,这是一种相关化合物,展示了其在质谱和分析化学中的重要性(Kanawati et al., 2008)。
材料科学和聚合物技术
在材料科学领域,已经探索了4-氧代环戊烷-1,2-二羧酸衍生物的实用性。迈克尔等人(1997年)研究了苯1,2-二羧酸酯类化合物,如邻苯二甲酸二辛酯,用于增强PEO基固体聚合物电解质中的锂离子传输,突出了其在开发用于能量存储的先进材料中的应用(Michael et al., 1997)。
安全和危害
作用机制
Target of Action
4-Oxocyclopentane-1,2-dicarboxylic acid is a macrocyclic compound that acts as an inhibitor of proteases . Proteases are enzymes that catalyze proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids. They play a crucial role in numerous biological processes, including digestion, immune response, cell cycle progression, and apoptosis.
Mode of Action
This compound inhibits the reaction of a peptide bond with a carboxyl group at the C-terminal end of the substrate . By binding to the active site of the protease, it prevents the enzyme from catalyzing the hydrolysis of peptide bonds in proteins, thereby inhibiting the function of the protease.
生化分析
Biochemical Properties
4-Oxocyclopentane-1,2-dicarboxylic acid plays a vital role in biochemical reactions, particularly as an inhibitor of proteases. Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins. By inhibiting proteases, 4-Oxocyclopentane-1,2-dicarboxylic acid can regulate protein degradation and turnover, which is essential for maintaining cellular homeostasis . This compound interacts with various enzymes and proteins, forming stable complexes that prevent the proteolytic activity of these enzymes. The nature of these interactions involves the binding of 4-Oxocyclopentane-1,2-dicarboxylic acid to the active site of proteases, thereby blocking substrate access and inhibiting enzymatic activity .
Cellular Effects
4-Oxocyclopentane-1,2-dicarboxylic acid has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting proteases, 4-Oxocyclopentane-1,2-dicarboxylic acid can affect the degradation of signaling proteins, thereby altering signal transduction pathways . This compound can also impact gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes . Additionally, 4-Oxocyclopentane-1,2-dicarboxylic acid can influence cellular metabolism by regulating the turnover of metabolic enzymes and substrates .
Molecular Mechanism
The molecular mechanism of action of 4-Oxocyclopentane-1,2-dicarboxylic acid involves its interaction with proteases and other biomolecules. This compound exerts its effects by binding to the active site of proteases, forming a stable complex that inhibits enzymatic activity . The binding interaction involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the stability of the complex . By inhibiting proteases, 4-Oxocyclopentane-1,2-dicarboxylic acid can prevent the degradation of proteins, thereby modulating various cellular processes. Additionally, this compound can influence gene expression by stabilizing transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Oxocyclopentane-1,2-dicarboxylic acid can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory activity . Long-term studies have shown that 4-Oxocyclopentane-1,2-dicarboxylic acid can have sustained effects on cellular function, particularly in in vitro and in vivo models . The extent of these effects can vary depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 4-Oxocyclopentane-1,2-dicarboxylic acid vary with different dosages in animal models. At low doses, this compound can effectively inhibit proteases and modulate cellular processes without causing significant toxicity . At high doses, 4-Oxocyclopentane-1,2-dicarboxylic acid can exhibit toxic effects, including cellular damage and adverse physiological responses . Threshold effects have been observed, where a specific concentration of the compound is required to achieve the desired inhibitory activity . Beyond this threshold, increasing the dosage can lead to diminishing returns and potential toxicity .
Metabolic Pathways
4-Oxocyclopentane-1,2-dicarboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can be metabolized by specific enzymes, leading to the formation of metabolites that can further influence cellular processes . The metabolic pathways of 4-Oxocyclopentane-1,2-dicarboxylic acid can affect metabolic flux and metabolite levels, thereby modulating cellular metabolism . Understanding these pathways is crucial for elucidating the full range of biochemical effects of this compound .
Transport and Distribution
The transport and distribution of 4-Oxocyclopentane-1,2-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments . The distribution of 4-Oxocyclopentane-1,2-dicarboxylic acid can influence its activity and function, as its accumulation in certain tissues or organelles can enhance its inhibitory effects . Additionally, the interaction with transporters and binding proteins can affect the bioavailability and efficacy of this compound .
Subcellular Localization
The subcellular localization of 4-Oxocyclopentane-1,2-dicarboxylic acid is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Oxocyclopentane-1,2-dicarboxylic acid can affect its interactions with biomolecules and its inhibitory activity . For instance, its presence in the cytoplasm can enhance its ability to inhibit cytoplasmic proteases, while its localization in the nucleus can influence gene expression by stabilizing transcription factors .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Oxocyclopentane-1,2-dicarboxylic acid involves the oxidation of cyclopentadiene followed by carboxylation and decarboxylation.", "Starting Materials": [ "Cyclopentadiene", "Potassium permanganate", "Sodium hydroxide", "Carbon dioxide", "Hydrochloric acid" ], "Reaction": [ "Oxidation of cyclopentadiene with potassium permanganate to form 4-oxocyclopent-2-en-1-one", "Hydrolysis of 4-oxocyclopent-2-en-1-one with sodium hydroxide to form 4-oxocyclopentane-1,2-diol", "Carboxylation of 4-oxocyclopentane-1,2-diol with carbon dioxide in the presence of hydrochloric acid to form 4-oxocyclopentane-1,2-dicarboxylic acid", "Decarboxylation of 4-oxocyclopentane-1,2-dicarboxylic acid with heat to form 4-oxocyclopentanecarboxylic acid" ] } | |
CAS 编号 |
1703-61-3 |
分子式 |
C7H8O5 |
分子量 |
172.13 g/mol |
IUPAC 名称 |
(1S,2R)-4-oxocyclopentane-1,2-dicarboxylic acid |
InChI |
InChI=1S/C7H8O5/c8-3-1-4(6(9)10)5(2-3)7(11)12/h4-5H,1-2H2,(H,9,10)(H,11,12)/t4-,5+ |
InChI 键 |
CJSMOECOKYPHSC-SYDPRGILSA-N |
手性 SMILES |
C1[C@H]([C@H](CC1=O)C(=O)O)C(=O)O |
SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
规范 SMILES |
C1C(C(CC1=O)C(=O)O)C(=O)O |
其他 CAS 编号 |
1703-61-3 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[4-(4-Trifluoromethylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B156674.png)
![Dispiro[5.2.5.2]hexadecan-7-one](/img/structure/B156676.png)
![(6aR)-1-(4-Biphenylylmethoxy)-6abeta,7,10,10aalpha-tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B156677.png)
